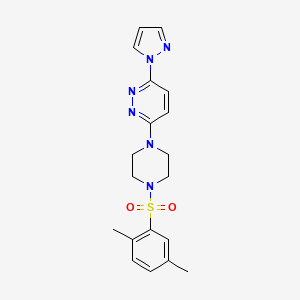

5-Bromo-6-cyclopropylpyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

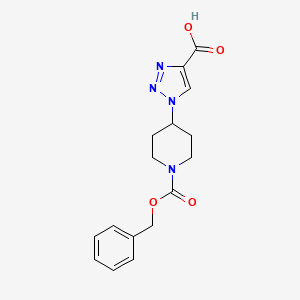

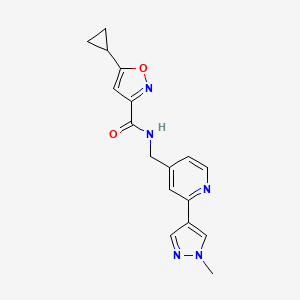

5-Bromo-6-cyclopropylpyrimidin-4-amine is a chemical compound with the CAS Number: 1434127-33-9 . It has a molecular weight of 214.06 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of pyrimidines, including this compound, has been reported via a cost-effective and eco-friendly approach . The procedure involves a reaction between easily available chalcones and benzamidine hydrochloride .Molecular Structure Analysis

The InChI Code for this compound is 1S/C7H8BrN3/c8-5-6 (4-1-2-4)10-3-11-7 (5)9/h3-4H,1-2H2, (H2,9,10,11) . This code provides a unique identifier for the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

5-Bromo-6-cyclopropylpyrimidin-4-amine serves as a precursor in regioselective displacement reactions, leading to the formation of various substituted aminopyrimidines. The synthesis of 4-amino-5-bromo-2-substituted aminopyrimidines, through the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with secondary amines, demonstrates its utility in creating compounds with potential biological activities. The crystallization and structural stability of these compounds are further explored, highlighting their significance in medicinal chemistry and drug design (A. Doulah et al., 2014).

Amination Processes

The amination of 5-bromo-2,4-di-t-butylpyrimidine has been scrutinized, yielding products like 6-amino-2,4-di-t-butylpyrimidine as major outcomes. Such studies reveal the influence of halogens and the accessibility of the pyrimidine nucleus on the amination mechanism. This research is vital for understanding the chemical behavior of this compound derivatives and their potential applications in synthetic organic chemistry (C. Rasmussen & H. Plas, 2010).

Derivative Formation and Applications

Research has demonstrated the capability of this compound derivatives to react with various isothiocyanates, forming thiazolo[4,5-d] pyrimidine derivatives. These compounds are of interest due to their potential pharmaceutical applications and role in developing new therapeutic agents (M. Bakavoli, M. Nikpour, M. Rahimizadeh, 2006).

Catalytic Reactions

Investigations into the catalytic amination of polyhalopyridines have yielded insights into selective amination processes. Such research not only expands the chemical repertoire of this compound derivatives but also contributes to the broader field of catalysis, offering pathways to synthesize amines with high yield and selectivity (Jianguo Ji, Tao Li, W. Bunnelle, 2003).

Synthetic Pathways for Novel Derivatives

Further research underscores the utility of this compound in synthesizing pyridine-based derivatives via Suzuki cross-coupling reactions. This work, including quantum mechanical investigations and exploration of biological activities, exemplifies the compound's role in the development of novel molecules with potential applications in material science and biomedicine (Gulraiz Ahmad et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-bromo-6-cyclopropylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3/c8-5-6(4-1-2-4)10-3-11-7(5)9/h3-4H,1-2H2,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSXIRLBBFYDEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NC=N2)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-(2,4-dimethoxyphenyl)-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2716409.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2716414.png)

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]quinoxaline](/img/structure/B2716420.png)

![N-[5-(azepane-1-sulfonyl)-2-methoxyphenyl]-2-[(prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]acetamide](/img/structure/B2716421.png)

![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2716423.png)